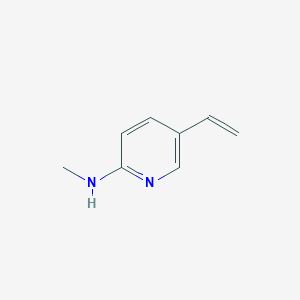

N-methyl-5-vinylpyridin-2-amine

Description

N-Methyl-5-vinylpyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methylamino group at the 2-position and a vinyl group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. For instance, compounds like N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine (MW: 165.24) share the pyridinamine backbone but differ in substituent patterns .

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

5-ethenyl-N-methylpyridin-2-amine |

InChI |

InChI=1S/C8H10N2/c1-3-7-4-5-8(9-2)10-6-7/h3-6H,1H2,2H3,(H,9,10) |

InChI Key |

CVOQWHQBJDNSBX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C=C1)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and properties of pyridinamine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The nitro group in N,N-diethyl-5-nitropyridin-2-amine reduces electron density on the pyridine ring, altering its reactivity compared to the vinyl group in the target compound, which may participate in conjugation or polymerization .

- Solubility and Steric Effects : Branched substituents (e.g., in ) improve solubility in polar solvents, whereas bulky groups (e.g., ethoxy in ) may hinder crystallinity.

Data Tables

Table 1: Structural and Physical Properties

| Property | This compound | N,N-Dimethyl-5-[(methylamino)methyl]pyridin-2-amine | N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine |

|---|---|---|---|

| Molecular Formula | C8H10N2 | C9H15N3 | C16H14N6 |

| Molecular Weight | ~134.18 (calculated) | 165.24 | ~290.32 (calculated) |

| Key Functional Groups | Vinyl, methylamino | Branched amino groups | Bicyclic hybrid |

| Potential Applications | Polymerization, catalysis | Solubility enhancer | DNA intercalation, kinase inhibition |

Research Findings and Challenges

- Contradictions in Reactivity: Nitro-substituted analogs (e.g., ) exhibit reduced nucleophilicity compared to amino- or vinyl-substituted derivatives, limiting their use in electrophilic reactions.

- Synthesis Complexity : Introducing vinyl groups (as inferred for the target compound) requires stringent conditions to avoid side reactions like oligomerization.

Preparation Methods

Mechanism and Reaction Conditions

This method involves the vapor-phase dehydrogenation of 5-ethyl-N-methylpyridin-2-amine to introduce the vinyl group. The process, adapted from the synthesis of 2-methyl-5-vinylpyridine, employs metal oxide catalysts (e.g., TiO₂, V₂O₅) at 500–800°C. The ethyl group undergoes dehydrogenation to form a vinyl moiety via radical intermediates.

Experimental Challenges

-

Thermal Stability : The methylamino group at position 2 is prone to degradation at temperatures exceeding 600°C. Patent US2716119A reports successful dehydrogenation of 2-methyl-5-ethylpyridine at 700°C, but analogous conditions for N-methyl-5-ethylpyridin-2-amine require protective groups (e.g., acetylation) to prevent side reactions.

-

Catalyst Selection : Oxides of Group IV–VI metals (e.g., SiO₂, Cr₂O₃) enhance dehydrogenation efficiency but may necessitate post-reaction purification to remove catalyst residues.

Acid-Catalyzed Condensation and Dehydration

One-Step Synthesis from 2-Picoline Derivatives

The method described in CN104016905A for 2-vinylpyridine synthesis involves condensing 2-picoline with formaldehyde under strong acid catalysis (H₂SO₄ or H₃PO₄) at 160–240°C and 3–10 MPa. For this compound, this approach requires a pre-functionalized 2-picoline derivative with a methylamino group at position 2.

Reaction Scheme:

-

Condensation : 5-Hydroxyethyl-N-methylpyridin-2-amine forms via aldol addition of formaldehyde to 2-picoline.

-

Dehydration : Acid-catalyzed elimination of water yields the vinyl group.

Optimization Parameters

Advantages and Limitations

-

Advantages : High atom economy, minimal byproducts (water and sodium formate), and scalability for industrial production.

-

Limitations : Regioselectivity challenges in introducing the vinyl group at position 5 instead of position 2.

Cascade Cyclization Strategies

Base-Promoted Cyclization of N-Propargylic β-Enaminones

Research by demonstrates a cascade approach to 2-aminopyridines using N-propargylic β-enaminones and formamides. For this compound, modifying the propargyl substituent to include a vinyl group could enable simultaneous ring formation and functionalization.

Key Steps:

Substrate Design Considerations

-

Propargylic Substituents : Incorporating a vinyl group into the propargyl chain may require sterically hindered enaminones to direct cyclization.

-

Formamide Selection : N-Methylformamide ensures the methylamino group is retained post-deformylation.

Yield and Functional Group Tolerance

The original method achieves 70% yield for 3-methyl-N,4,6-triphenylpyridin-2-amine. Adapting this to this compound necessitates rigorous optimization, particularly in stabilizing the vinyl group during high-pH conditions.

Comparative Analysis of Methods

Experimental Considerations and Optimization

Protecting Group Strategies

Q & A

Q. What are the standard synthetic routes for N-methyl-5-vinylpyridin-2-amine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen (e.g., chlorine) at the pyridine’s 2-position with methylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C is common . Optimizing stoichiometry, solvent choice (DMF vs. toluene), and catalyst selection (e.g., Pd for vinylation) can improve yields. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

H and C NMR are pivotal for structural confirmation. Key signals include:

Q. What are the primary applications of this compound in medicinal chemistry?

The compound’s vinyl and amine groups make it a versatile intermediate for:

- Drug discovery: Functionalization via Michael addition or radical polymerization to create bioactive polymers.

- DNA interaction studies: Potential adduct formation with nucleotides, requiring toxicity assessments (e.g., Ames test) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to predict reactive sites. For example, the vinyl group’s electron-deficient nature directs nucleophilic attacks to the β-position. Molecular docking studies (e.g., AutoDock Vina) can also simulate interactions with biological targets like kinase enzymes .

Q. What crystallographic challenges arise in resolving this compound structures?

Poor crystal quality due to flexible vinyl groups or solvent inclusion complicates data collection. High-resolution X-ray diffraction (λ = 0.710–1.541 Å) with SHELXL refinement is essential. Twinning or disorder in the vinyl moiety may require constrained refinement or alternative software (e.g., Olex2) .

Q. How do contradictory biological activity data for this compound analogs arise, and how can they be resolved?

Discrepancies in antimicrobial assays (e.g., MIC values) may stem from variations in bacterial strains, solvent choice (DMSO vs. water), or assay protocols. Standardized OECD guidelines and dose-response curve validation (e.g., Hill slope analysis) improve reproducibility .

Q. What strategies optimize the stability of this compound under physiological conditions?

Stability studies (e.g., HPLC monitoring at 37°C in PBS) identify degradation pathways. Encapsulation in cyclodextrins or PEGylation reduces hydrolysis of the vinyl group. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Q. How does substituent variation (e.g., electron-withdrawing groups) affect the compound’s reactivity in Suzuki-Miyaura couplings?

Electron-withdrawing groups (e.g., nitro) on the pyridine ring enhance oxidative addition with Pd catalysts. Steric effects from bulky boronic acids may lower yields, requiring ligand optimization (e.g., SPhos vs. XPhos). Turnover numbers (TON) and kinetic studies (e.g., Eyring plots) quantify catalytic efficiency .

Methodological Guidance

Validating analytical methods for quantifying this compound in complex matrices:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) and mobile phase gradients (acetonitrile/water + 0.1% TFA). Validate via ICH guidelines (linearity R² > 0.99, LOD < 0.1 µg/mL).

- LC-MS/MS: Electrospray ionization (ESI+) in MRM mode improves sensitivity for trace analysis in biological fluids .

Designing experiments to assess DNA binding kinetics:

Surface Plasmon Resonance (SPR) with immobilized DNA measures association/dissociation rates (kₐ, kₐ). Fluorescence quenching assays (e.g., ethidium bromide displacement) quantify binding constants (Kd). Molecular dynamics simulations (AMBER) model intercalation modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.